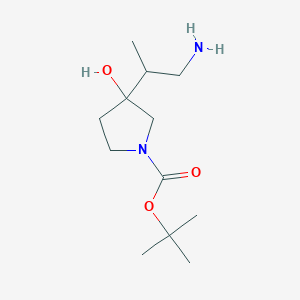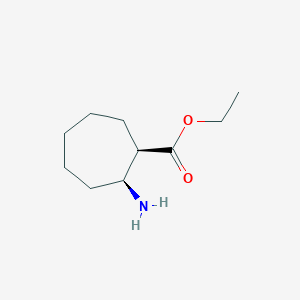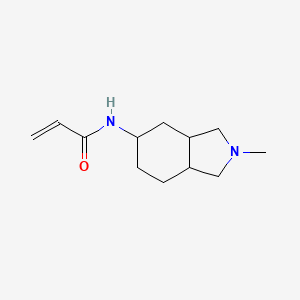
N-(2-Methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide, commonly known as MIAMI, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MIAMI is a synthetic compound that is used in various laboratory experiments to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
MIAMI exerts its pharmacological effects by interacting with various receptors in the body, including the cannabinoid receptors. It has been found to have a high affinity for the CB2 receptor, which is involved in the regulation of immune function and inflammation. MIAMI has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid and glucose metabolism.
Biochemische Und Physiologische Effekte
MIAMI has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have a positive effect on lipid and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MIAMI in laboratory experiments is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the mechanism of action of specific receptors and their involvement in various physiological processes. However, one of the limitations of using MIAMI is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MIAMI, including:
1. Development of new therapeutic agents based on the structure of MIAMI
2. Further investigation of the mechanism of action of MIAMI and its interaction with specific receptors
3. Exploration of the potential applications of MIAMI in the treatment of metabolic disorders
4. Investigation of the potential neuroprotective effects of MIAMI and its role in the treatment of neurodegenerative diseases
5. Development of new synthetic methods for the production of MIAMI and its derivatives.
Synthesemethoden
MIAMI is synthesized using a multi-step reaction process that involves the reaction of several chemical compounds. The synthesis process involves the reaction of 2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindole with acryloyl chloride in the presence of a base. The resulting product is then purified to obtain MIAMI.
Wissenschaftliche Forschungsanwendungen
MIAMI has been extensively studied for its potential applications in various scientific fields. It has been found to have potential applications in the fields of pharmacology, neurobiology, and medicinal chemistry. MIAMI has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-12(15)13-11-5-4-9-7-14(2)8-10(9)6-11/h3,9-11H,1,4-8H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVUICHRYWGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(CC2C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-octahydro-1H-isoindol-5-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine](/img/structure/B2564709.png)
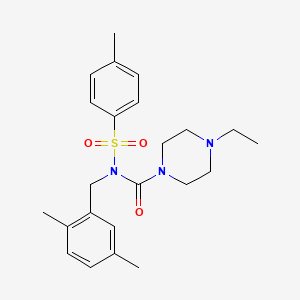
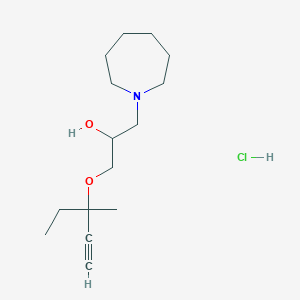
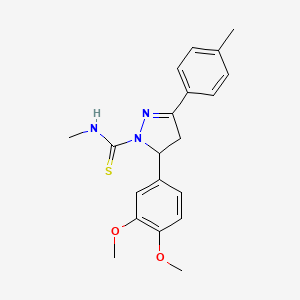
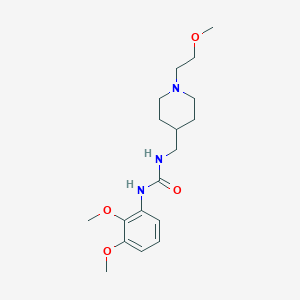
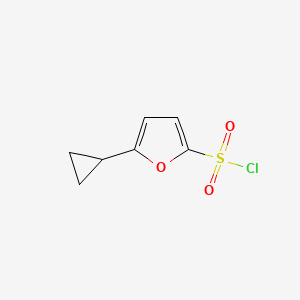
![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2564718.png)
![N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2564720.png)
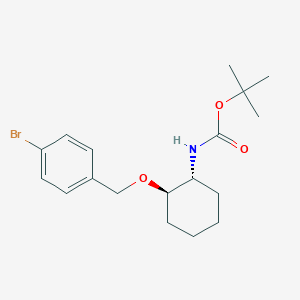
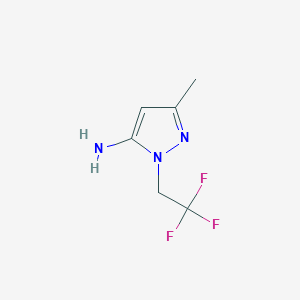
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2564724.png)
